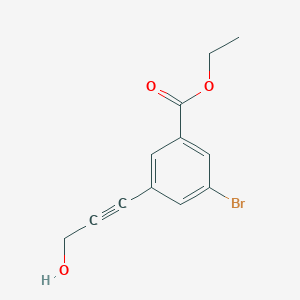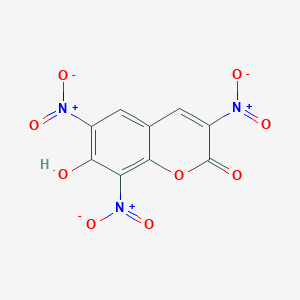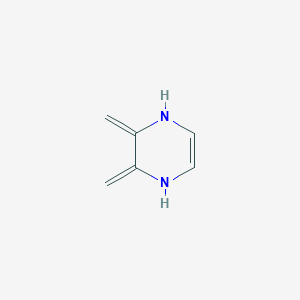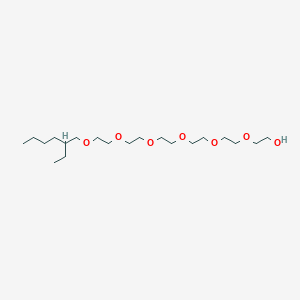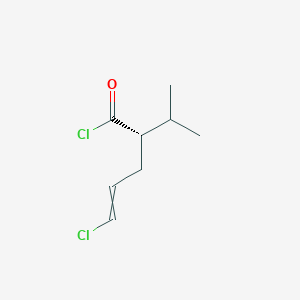
(2S)-5-Chloro-2-(propan-2-yl)pent-4-enoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-5-Chloro-2-(propan-2-yl)pent-4-enoyl chloride is an organic compound with a unique structure that includes a chlorine atom, an isopropyl group, and an enoyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-Chloro-2-(propan-2-yl)pent-4-enoyl chloride typically involves the chlorination of a suitable precursor. One common method is the reaction of (2S)-5-Chloro-2-(propan-2-yl)pent-4-enoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
(2S)-5-Chloro-2-(propan-2-yl)pent-4-enoic acid+SOCl2→(2S)-5-Chloro-2-(propan-2-yl)pent-4-enoyl chloride+SO2+HCl
This method is efficient and commonly used in laboratory settings.
Industrial Production Methods
In an industrial context, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-5-Chloro-2-(propan-2-yl)pent-4-enoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The double bond in the enoyl chloride moiety can participate in addition reactions with electrophiles or nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Electrophiles: Halogens, acids
Solvents: Dichloromethane, tetrahydrofuran (THF)
Catalysts: Lewis acids, bases
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as amides, esters, or thioesters can be formed.
Addition Products: Products formed by the addition of electrophiles or nucleophiles to the double bond.
Applications De Recherche Scientifique
(2S)-5-Chloro-2-(propan-2-yl)pent-4-enoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-5-Chloro-2-(propan-2-yl)pent-4-enoyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-5-Chloro-2-(methyl)pent-4-enoyl chloride
- (2S)-5-Bromo-2-(propan-2-yl)pent-4-enoyl chloride
- (2S)-5-Chloro-2-(propan-2-yl)hex-4-enoyl chloride
Uniqueness
(2S)-5-Chloro-2-(propan-2-yl)pent-4-enoyl chloride is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of the isopropyl group and the enoyl chloride moiety makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
324519-69-9 |
|---|---|
Formule moléculaire |
C8H12Cl2O |
Poids moléculaire |
195.08 g/mol |
Nom IUPAC |
(2S)-5-chloro-2-propan-2-ylpent-4-enoyl chloride |
InChI |
InChI=1S/C8H12Cl2O/c1-6(2)7(8(10)11)4-3-5-9/h3,5-7H,4H2,1-2H3/t7-/m0/s1 |
Clé InChI |
VSGPLKYLPCEBHQ-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)[C@H](CC=CCl)C(=O)Cl |
SMILES canonique |
CC(C)C(CC=CCl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



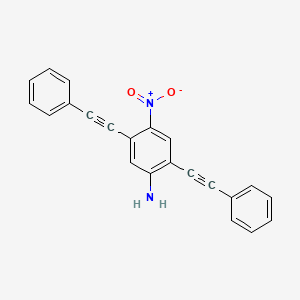
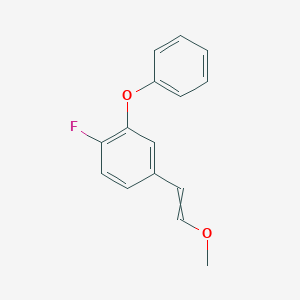
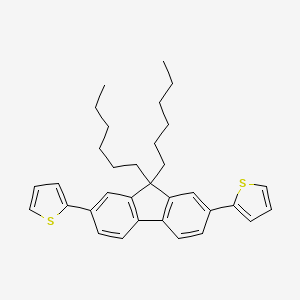
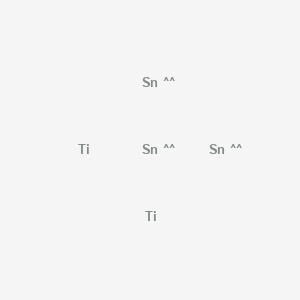
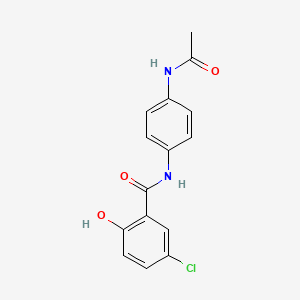
![1-[4-Methoxy-2-(2-methoxyethenyl)phenyl]pyrene](/img/structure/B14257711.png)
![9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane](/img/structure/B14257713.png)
![4-butyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine](/img/structure/B14257716.png)
![Butanedioic acid, [(4-methoxyphenyl)methyl]oxo-, diethyl ester](/img/structure/B14257717.png)
